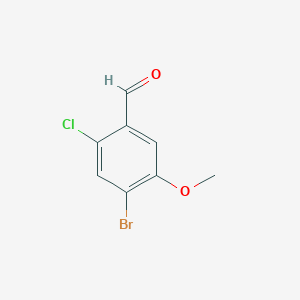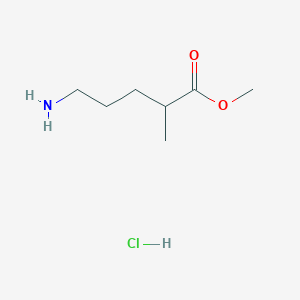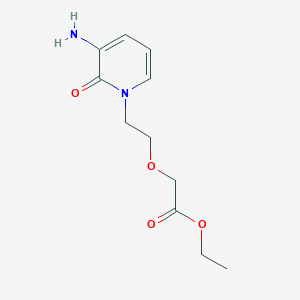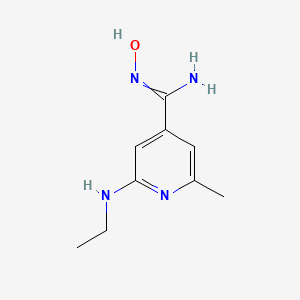
4-Amino-2-ethoxy-5-mercaptobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-ethoxy-5-mercaptobenzoic acid is an organic compound with the molecular formula C9H11NO3S It is characterized by the presence of an amino group, an ethoxy group, and a mercapto group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-ethoxy-5-mercaptobenzoic acid typically involves the introduction of the amino, ethoxy, and mercapto groups onto a benzoic acid derivative. One common method involves the nitration of 2-ethoxybenzoic acid, followed by reduction to introduce the amino group. The mercapto group can be introduced through a thiolation reaction using appropriate thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-ethoxy-5-mercaptobenzoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-ethoxy-5-mercaptobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-2-ethoxy-5-mercaptobenzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the ethoxy group can participate in hydrophobic interactions, and the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-methoxy-5-mercaptobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Mercaptobenzoic acid: Lacks the amino and ethoxy groups, making it less versatile in certain applications.
2-Ethoxybenzoic acid: Lacks the amino and mercapto groups, limiting its reactivity.
Uniqueness
4-Amino-2-ethoxy-5-mercaptobenzoic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it particularly valuable in research and industrial applications where multifunctional compounds are required.
Eigenschaften
CAS-Nummer |
59168-58-0 |
|---|---|
Molekularformel |
C9H11NO3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
4-amino-2-ethoxy-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-7-4-6(10)8(14)3-5(7)9(11)12/h3-4,14H,2,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZBQOEUYXJWOURX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)O)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)

![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)









